N-pentanoylanthranilic acid

Description

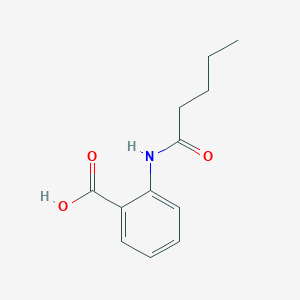

N-Pentanoylanthranilic acid is an anthranilic acid derivative characterized by a pentanoyl group (-COC₄H₉) attached to the amino group of anthranilic acid (2-aminobenzoic acid). Its structure comprises a benzoic acid backbone with a pentanoylated amino substituent at the ortho position (C₆H₄(COOH)NHCOC₄H₉). This compound is synthesized via acylation reactions, typically using pentanoyl chloride or activated pentanoic acid derivatives under alkaline conditions . The introduction of the pentanoyl group enhances lipophilicity compared to shorter acyl chains (e.g., acetyl in N-acetylanthranilic acid), influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-(pentanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXYKRJGWPQPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentanoylanthranilic acid typically involves the acylation of anthranilic acid with pentanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve anthranilic acid in a suitable solvent, such as dichloromethane.

- Add pentanoyl chloride dropwise to the solution while stirring.

- Add a base, such as pyridine, to the reaction mixture to neutralize the hydrochloric acid formed.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-pentanoylanthranilic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of this compound.

Reduction: Alcohol derivatives of the pentanoyl moiety.

Substitution: Various N-substituted anthranilic acid derivatives.

Scientific Research Applications

N-pentanoylanthranilic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-pentanoylanthranilic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural similarity to other bioactive compounds allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between N-pentanoylanthranilic acid and related anthranilic acid derivatives:

Physicochemical Properties

- Lipophilicity: The pentanoyl group in this compound increases logP (octanol-water partition coefficient) compared to N-acetylanthranilic acid, enhancing membrane permeability but reducing aqueous solubility.

- Acidity: Electron-withdrawing acyl groups (e.g., pentanoyl, acetyl) lower the pKa of the carboxylic acid group compared to N-phenylanthranilic acid, where the phenyl group exerts weaker electronic effects .

- Thermal Stability: Longer acyl chains (e.g., pentanoyl) may reduce melting points relative to N-acetylanthranilic acid due to decreased crystallinity, though data gaps exist for precise comparison.

Research Findings and Data Gaps

- Comparative Studies : Molecular dynamics simulations predict that increasing acyl chain length (C2 to C5) in N-acylanthranilic acids enhances binding to lipid bilayers but may reduce metabolic stability .

- Safety Profiles: While N-valeric acid (pentanoic acid) is classified as non-hazardous , toxicity data for this compound remain uncharacterized.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-pentanoylanthranilic acid, and how should data be interpreted?

- Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR to confirm the pentanoyl and anthranilic acid moieties). Infrared (IR) spectroscopy can validate functional groups like the amide bond (C=O stretch at ~1650–1700 cm). Mass spectrometry (MS) provides molecular weight confirmation (e.g., ESI-MS for [M+H] peaks). Cross-reference data with the NIST Chemistry WebBook for spectral matching .

- Quality Control : Ensure purity via HPLC (>95%) with UV detection at 254 nm, as per JECFA protocols for related anthranilic acid derivatives .

Q. What solvent systems are optimal for stabilizing this compound in experimental settings?

- Stability Testing : Use polar aprotic solvents (e.g., DMSO or acetonitrile) for short-term storage. For aqueous buffers, maintain pH 6–8 to prevent hydrolysis of the amide bond. Stability should be monitored via periodic HPLC analysis over 24–72 hours .

Q. How can researchers verify the purity of synthesized this compound?

- Analytical Workflow : Combine melting point analysis (compare to literature values), elemental analysis (C, H, N), and chromatographic methods (TLC/HPLC). Discrepancies in purity >2% warrant recrystallization or column purification. Reference FCC guidelines for anthranilic acid derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Systematic Analysis : Replicate solubility tests under controlled conditions (temperature, solvent grade, agitation time). Use standardized protocols from JECFA or FCC to minimize variability. For example, discrepancies in methanol solubility may arise from residual moisture; employ Karl Fischer titration to quantify water content .

- Data Harmonization : Compare results across databases (e.g., NIST, Sigma-Aldrich) and flag outliers for further validation .

Q. How does this compound interact with enzymatic systems in mechanistic studies?

- Experimental Design : Use fluorogenic or chromogenic assays to track enzymatic hydrolysis (e.g., esterase or amidase activity). Include negative controls (e.g., enzyme inhibitors) and quantify kinetics via Michaelis-Menten parameters. For reproducibility, adhere to NIH preclinical reporting guidelines, including detailed enzyme sources and buffer compositions .

- Contradiction Management : If activity varies between studies, assess enzyme purity (SDS-PAGE) or cofactor requirements (e.g., metal ions) .

Q. What are the challenges in synthesizing this compound with >99% enantiomeric purity, and how can they be mitigated?

- Synthetic Optimization : Employ chiral catalysts (e.g., Sharpless oxazaborolidines) or enzymatic resolution. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Batch-to-batch variability can be minimized by strict control of reaction temperature and catalyst loading .

- Validation : Cross-check EE data with independent methods (e.g., X-ray crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.